1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-4(9,3-10-2)5(6,7)8/h3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPNVUUCDLFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Step 1: Formation of Diethyl 2-(1,1,1-trifluoropropan-2-ylidene)malonate
Titanium tetrachloride catalyzes the condensation of 1,1,1-trifluoropropan-2-one with diethyl propanedioate in tetrahydrofuran (THF) and carbon tetrachloride at 0 °C. After stirring and pyridine addition, the product is isolated by aqueous workup and extraction, yielding a yellow liquid intermediate with 100% yield.
Step 2: Conversion to Diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate
The malonate intermediate undergoes nucleophilic addition with methylmagnesium iodide (MeMgI) in a dichloromethane (DCM) and THF mixture at -20 to -10 °C. The reaction is quenched with ammonium chloride and extracted to afford the methylated malonate intermediate, also with 100% yield.
Step 3: Hydrolysis to 4,4,4-trifluoro-3,3-dimethylbutanoic acid
The diethyl malonate derivative is hydrolyzed using lithium hydroxide monohydrate in a DMSO/water mixture at 90 °C overnight. Acidification with hydrochloric acid and extraction yields the trifluorinated carboxylic acid intermediate.
Step 4: Formation of 4,4,4-trifluoro-N-methoxy-N,3,3-trimethylbutanamide
The acid intermediate is converted to the corresponding methoxy amide via reaction with methoxyamine derivatives, followed by drying and concentration to yield the amide intermediate.
Step 5: Reduction to 4,4,4-trifluoro-3,3-dimethylbutanal
The amide is reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C, producing the aldehyde intermediate, which is a key precursor to the target amine.
Data Table Summarizing Key Synthetic Steps and Conditions
| Step | Intermediate/Product | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Diethyl 2-(1,1,1-trifluoropropan-2-ylidene)malonate | TiCl4, CCl4, 1,1,1-trifluoropropan-2-one, diethyl propanedioate, pyridine | THF, CCl4 | 0 °C to 25 °C | 100 | Stirring overnight, aqueous workup |
| 2 | Diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate | Methylmagnesium iodide (MeMgI) | DCM, THF | -20 to -10 °C | 100 | Quenched with NH4Cl, extraction |
| 3 | 4,4,4-Trifluoro-3,3-dimethylbutanoic acid | LiOH- H2O, acidification with HCl | DMSO, H2O | 90 °C overnight | Not specified | Hydrolysis and acidification |
| 4 | 4,4,4-Trifluoro-N-methoxy-N,3,3-trimethylbutanamide | Methoxyamine derivatives | Not specified | Not specified | 100 (2 steps) | Concentration and drying |
| 5 | 4,4,4-Trifluoro-3,3-dimethylbutanal | LiAlH4 | THF | 0 °C, 1 hour | Not specified | Reduction of amide to aldehyde |
Research Findings and Characterization
- Proton NMR data confirm the structure and purity of intermediates, with characteristic chemical shifts for trifluoromethyl groups, methoxy substituents, and methyl groups.
- The reactions proceed with high efficiency and selectivity under controlled temperatures and inert atmosphere conditions.
- Industrial analogs demonstrate that multi-step fluorination and methylation processes can be scaled with solvent recycling and byproduct recovery to optimize yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The methoxymethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine has garnered attention for its potential applications in drug development. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for designing fluorinated pharmaceuticals. Research indicates that this compound interacts with various biological targets, influencing pharmacodynamics and pharmacokinetics.
Key Areas of Investigation:
- Therapeutic Properties: Studies have explored its efficacy in modulating enzyme activity and influencing metabolic pathways.
- Drug Synthesis: It serves as a precursor in the synthesis of more complex organic molecules.
Biological Research
The compound is utilized in biological studies to understand enzyme mechanisms and protein interactions. Its ability to modify biological molecules makes it valuable for investigating biochemical pathways.
Applications in Biology:
- Enzyme Mechanisms: It can stabilize microtubules in cellular models, crucial for maintaining cellular structure.
- Protein Modulation: Influences protein interactions affecting signal transduction processes.
Industrial Applications
In the industrial sector, this compound is used to produce specialty chemicals with unique properties. Its reactivity allows it to serve as a building block in synthesizing agrochemicals and materials.
Uses in Industry:
- Agrochemicals: Potential applications in developing pesticides or herbicides.
- Materials Science: Investigated for use in producing polymers or other advanced materials.
Case Study: Enzyme Mechanisms
Research has demonstrated that this compound can stabilize microtubules (MTs) in cellular models. In tau transgenic mouse models, compounds similar to this one showed significant improvements in MT density and reductions in tau pathology. This stabilization is crucial for neuronal function and may have implications for neurodegenerative diseases.
In Vitro Studies
In vitro studies have shown that this compound interacts with various receptors; however, specific binding affinities and mechanisms are still under investigation. These studies are essential for predicting pharmacokinetic profiles and potential side effects.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related fluorinated amines below, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Insights
Fluorination Patterns: The target compound’s trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., 1-methoxy-2-methylpropan-2-amine).
Functional Group Diversity :
- The methoxy group in the target compound improves solubility in polar solvents compared to purely hydrocarbon analogs like 3,3,3-trifluoropropan-1-amine hydrochloride (). Conversely, aromatic substituents (e.g., in and ) introduce π-π stacking interactions, favoring CNS-targeting applications .
Chirality and Bioactivity :
- Chiral analogs like (S)-1,1,1-trifluoropropan-2-amine hydrochloride () highlight the importance of stereochemistry in drug design, though the target compound’s tertiary amine may reduce stereochemical sensitivity compared to primary amines .
Safety Profiles :
- The target compound’s hazards (e.g., respiratory irritation) are well-documented , whereas hexafluoro analogs () lack thorough toxicological studies, posing regulatory challenges .
Synthetic Utility :
- The trifluoroacetate salt in serves as a versatile intermediate, enabling further functionalization via nucleophilic substitution or coupling reactions . In contrast, the target compound’s hydrochloride form is optimized for stability and storage .
Biological Activity
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅H₁₁ClF₃NO
- Molecular Weight : 193.6 g/mol
- Physical State : Colorless liquid
- Solubility : Soluble in water and various organic solvents
The compound's trifluoromethyl and methoxy functional groups enhance its lipophilicity and metabolic stability, making it suitable for drug development and biochemical assays .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular signaling and potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes, depending on its structural context. It interacts with enzyme active sites, allowing researchers to investigate the kinetics and dynamics of biochemical reactions .
- Receptor Modulation : Studies suggest that the compound may interact with various receptors, although specific binding affinities and mechanisms are still under investigation .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential applications in inhibiting microbial growth through enzyme modulation. |
| Neuroprotective | Investigated for effects on neurodegenerative pathways in preclinical models. |
| Anti-inflammatory | May influence inflammatory pathways by modulating cytokine production. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound interacts with various biological targets. In vitro assays indicated significant modulation of enzyme activities related to metabolic pathways .
- Neuroprotective Effects : A study on transgenic mouse models for tau and amyloid plaque pathology showed that compounds similar to this compound possess neuroprotective properties by stabilizing microtubules .
- Pharmacokinetic Studies : Research focusing on the pharmacodynamics of this compound highlighted its potential therapeutic applications in drug development due to favorable absorption and distribution characteristics .
Q & A
Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine, and how can reaction parameters be systematically optimized?
A common synthesis involves dissolving intermediates in methanol and allowing slow solvent evaporation to yield crystalline products, as demonstrated in analogous trifluoroacetate derivatives . For optimization, vary parameters such as solvent polarity (e.g., THF vs. methanol), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Monitor reaction progress using thin-layer chromatography (TLC) and isolate by-products via column chromatography .
Q. How can structural characterization of this compound be performed to confirm its configuration?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, SCXRD resolved the crystal structure of a related trifluoroacetate salt, revealing bond angles and hydrogen-bonding networks critical for stability . Complement this with NMR to analyze trifluoromethyl group environments and NMR for methoxy/methyl proton assignments .
Q. What analytical techniques are recommended for purity assessment?
Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities. Elemental analysis (EA) can validate stoichiometric ratios of C, H, N, and F .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic or electrophilic reactions?
Density functional theory (DFT) calculations can model charge distribution and frontier molecular orbitals. For instance, the electron-withdrawing nature of the -CF group lowers the LUMO energy, favoring nucleophilic attacks at adjacent carbons. Compare computed activation energies for proposed reaction pathways with experimental kinetics .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Iterative validation is critical. If NMR signals conflict with SCXRD data, re-examine sample purity or consider dynamic effects (e.g., fluxionality). Cross-validate using alternative techniques like IR spectroscopy for functional groups or mass spectrometry for molecular ion peaks .
Q. How does the methoxy group influence the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Methoxy groups typically enhance hydrolytic stability in neutral conditions but may cleave under strong acids/bases .
Q. What methodologies enable scalable synthesis while minimizing hazardous by-products?
Adopt flow chemistry for controlled reaction conditions and reduced waste. For example, continuous-flow reactors can optimize exothermic steps (e.g., amine alkylation) and integrate in-line purification (e.g., scavenger resins). Scale-up protocols should prioritize green solvents (e.g., ethanol over dichloromethane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
